molecular formula C9H7BrN2S2 B2631301 6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide CAS No. 2138224-58-3

6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide

Cat. No.: B2631301
CAS No.: 2138224-58-3
M. Wt: 287.19
InChI Key: MILISRUUIHMGLJ-UHFFFAOYSA-N
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Description

6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide is a heterocyclic compound that contains both imidazole and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with thiophene-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazole hydrobromide
  • 6-(Furan-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide
  • 6-(Pyridin-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide

Uniqueness

6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide is unique due to its specific substitution pattern and the presence of both imidazole and thiazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-thiophen-3-ylimidazo[2,1-b][1,3]thiazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S2.BrH/c1-3-12-6-7(1)8-5-11-2-4-13-9(11)10-8;/h1-6H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILISRUUIHMGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN3C=CSC3=N2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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